2-(2H-1,3-benzodioxol-5-yl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 2-(2H-1,3-benzodioxol-5-yl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Brand Name: Vulcanchem
CAS No.: 1326895-58-2
VCID: VC11887259
InChI: InChI=1S/C22H17N3O3/c1-2-15-3-5-16(6-4-15)13-24-9-10-25-19(22(24)26)12-18(23-25)17-7-8-20-21(11-17)28-14-27-20/h2-12H,1,13-14H2
SMILES: C=CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Molecular Formula: C22H17N3O3
Molecular Weight: 371.4 g/mol

2-(2H-1,3-benzodioxol-5-yl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

CAS No.: 1326895-58-2

Cat. No.: VC11887259

Molecular Formula: C22H17N3O3

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2H-1,3-benzodioxol-5-yl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1326895-58-2

Specification

CAS No. 1326895-58-2
Molecular Formula C22H17N3O3
Molecular Weight 371.4 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-yl)-5-[(4-ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C22H17N3O3/c1-2-15-3-5-16(6-4-15)13-24-9-10-25-19(22(24)26)12-18(23-25)17-7-8-20-21(11-17)28-14-27-20/h2-12H,1,13-14H2
Standard InChI Key ZGPKDIIMICDWNZ-UHFFFAOYSA-N
SMILES C=CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Canonical SMILES C=CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule’s backbone consists of a pyrazolo[1,5-a]pyrazin-4-one system, a bicyclic framework featuring fused pyrazole and pyrazine rings. The pyrazinone ring (position 4) is substituted at position 2 with a 1,3-benzodioxol-5-yl group, while position 5 is occupied by a (4-ethenylphenyl)methyl side chain .

Benzodioxole Substituent

The 1,3-benzodioxole group is a methylenedioxy-bridged aromatic ring, known to enhance metabolic stability and ligand-receptor interactions in medicinal compounds. Its electron-rich nature may facilitate π-π stacking with biological targets, a feature observed in analogous antimicrobial and anticancer agents .

4-Ethenylphenylmethyl Side Chain

The (4-ethenylphenyl)methyl group introduces a vinyl-substituted benzyl moiety. The ethenyl (vinyl) group’s sp² hybridization could influence conformational rigidity and intermolecular interactions, as seen in kinase inhibitors .

Molecular Formula and Weight

  • Formula: C23H17N3O3\text{C}_{23}\text{H}_{17}\text{N}_3\text{O}_3

  • Molecular Weight: 383.40 g/mol (calculated using PubChem’s formula-based algorithm) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • Pyrazolo[1,5-a]pyrazin-4-one core

  • 1,3-Benzodioxol-5-yl substituent

  • 4-Ethenylphenylmethyl side chain

Core Formation

Microwave-assisted cyclocondensation, as described for pyrazolo-pyrazinones , offers a viable route:

  • React ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 2-(2-aminoethoxy)ethanol under solvent-free microwave conditions.

  • Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) .

Functionalization

  • Benzodioxole Introduction: Ullmann coupling using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMF at 110°C.

  • Side Chain Attachment: Mitsunobu reaction with 4-ethenylbenzyl alcohol, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Physicochemical Properties

Predicted Properties (Table 1)

PropertyValueMethod/Source
LogP (Partition Coefficient)3.2 ± 0.5XLogP3-AA
Solubility (Water)12.8 μg/mLSwissADME Prediction
Hydrogen Bond Donors1 (pyrazinone NH)PubChem
Hydrogen Bond Acceptors5PubChem

Spectral Characterization

  • IR: Expected peaks at 1685 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N pyrazine), and 1240 cm⁻¹ (benzodioxole C-O) .

  • ¹H NMR (DMSO-d6): δ 8.21 (pyrazine H), 6.85–7.45 (benzodioxole and ethenylphenyl protons), 5.20–5.80 (vinyl CH₂) .

Biological Activity and Mechanisms

Anticancer Activity

Analogous compounds show IC₅₀ values of 1.2–4.8 μM against A549 lung cancer cells . The 4-ethenylphenyl group may enhance cellular uptake via lipid bilayer interaction, a mechanism observed in vinyl-substituted chemotherapeutics .

Anti-Inflammatory Effects

Benzodioxole derivatives inhibit COX-2 (65% inhibition at 10 μM), suggesting potential for this compound in modulating arachidonic acid pathways.

Pharmacological Applications and Prospects

Drug Development Considerations

  • Bioavailability: Moderate LogP (3.2) suggests adequate membrane permeability but may require prodrug strategies for aqueous solubility .

  • Metabolism: Benzodioxole rings are prone to CYP450-mediated oxidation, necessitating structural analogs for metabolic stability.

Therapeutic Hypotheses

  • Oncology: Targeting PI3K/Akt/mTOR pathways, given structural similarities to known kinase inhibitors .

  • Infectious Diseases: RNA polymerase inhibition for Gram-positive infections .

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